2-(4-Methoxyphenyl)-3-methylpyridine
Description
Contextualization within Modern Pyridine (B92270) Chemistry and Related Aromatic Systems
The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net Its unique electronic properties and ability to act as a ligand for metal catalysts make it a cornerstone of modern organic chemistry. Within this broad class of compounds, 2-arylpyridines represent a significant subclass characterized by a direct carbon-carbon bond between the pyridine ring at the 2-position and an aryl group. This structural motif is of considerable interest due to its prevalence in biologically active molecules and its utility in the construction of complex molecular architectures, such as bidentate ligands for transition metals. arabjchem.orgmdpi.com
A prevalent and powerful method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction involves the coupling of a heterocyclic halide or triflate with an organoboronic acid or ester. libretexts.org The versatility and functional group tolerance of the Suzuki-Miyaura coupling have made it a go-to method for the construction of biaryl systems, including those containing pyridine rings. The synthesis of 2-(4-Methoxyphenyl)-3-methylpyridine is plausibly achieved through the Suzuki-Miyaura coupling of a 2-halo-3-methylpyridine (such as 2-chloro-3-methylpyridine (B94477) or 2-bromo-3-methylpyridine) with 4-methoxyphenylboronic acid. This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Significance and Research Scope for Advanced Chemical Studies
The significance of this compound in advanced chemical studies stems from the established importance of the 2-arylpyridine scaffold in diverse scientific fields. While specific research on this exact molecule is not extensively documented in publicly available literature, its potential applications can be inferred from studies on analogous compounds.
Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govarabjchem.orgnih.gov The 2-arylpyridine motif, in particular, is a key pharmacophore in several biologically active compounds. The specific substitution pattern of this compound, with its methoxy (B1213986) and methyl groups, could lead to novel interactions with biological targets. Further research could involve the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents.
Materials Science: 2-Arylpyridines are widely used as ligands in the synthesis of metal complexes with interesting photophysical and catalytic properties. nih.govresearchgate.net For instance, iridium(III) complexes of phenylpyridine ligands are well-known for their applications in organic light-emitting diodes (OLEDs). rsc.org The substitution on the pyridine and phenyl rings can fine-tune the electronic properties of the resulting metal complexes, affecting their emission color, quantum yield, and stability. Research in this area could explore the use of this compound as a ligand for the development of new luminescent materials or catalysts.
Synthetic Methodology: The synthesis of this compound itself can be a subject of study to optimize reaction conditions, explore new catalytic systems for the Suzuki-Miyaura coupling, or develop alternative synthetic routes. Understanding the reactivity of the 2-halo-3-methylpyridine precursor and the influence of the substituents on the coupling reaction can provide valuable insights for synthetic chemists.
Data Tables
The following tables provide a summary of the key chemical entities and a plausible synthetic route for the title compound.
Table 1: Chemical Compounds and Their Roles
| Compound Name | Role in the Context of this Article |
| This compound | The target molecule of discussion |
| 2-Chloro-3-methylpyridine | A potential precursor for synthesis |
| 2-Bromo-3-methylpyridine (B184072) | An alternative potential precursor for synthesis |
| 4-Methoxyphenylboronic acid | A key reagent for Suzuki-Miyaura coupling |
| Palladium(II) acetate | A common palladium catalyst precursor |
| Triphenylphosphine (B44618) | A common phosphine ligand for Suzuki coupling |
| Sodium carbonate | A base used in Suzuki-Miyaura coupling |
| Toluene | A common solvent for the reaction |
| Water | A co-solvent often used in Suzuki coupling |
Table 2: Plausible Synthesis via Suzuki-Miyaura Coupling
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 2-Chloro-3-methylpyridine, 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/H₂O, Heat | This compound |
Table 3: Predicted Physical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-9-14-13(10)11-5-7-12(15-2)8-6-11/h3-9H,1-2H3 |
InChI Key |
VSDKLYONASULOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 4 Methoxyphenyl 3 Methylpyridine
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core
The reactivity of the pyridine ring in 2-(4-Methoxyphenyl)-3-methylpyridine is significantly influenced by its substituents. The pyridine ring is inherently electron-deficient, which makes it less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609), but more susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.com
Electrophilic Aromatic Substitution (SEAr):
Electrophilic attack on the unsubstituted pyridine ring is difficult and typically requires harsh conditions, favoring substitution at the 3- and 5-positions. gcwgandhinagar.comquora.com In this compound, the presence of two electron-donating groups—the 4-methoxyphenyl (B3050149) group at C2 and the methyl group at C3—increases the electron density of the pyridine ring, making it more activated towards electrophiles compared to pyridine itself. The directing effects of these substituents are crucial. The 4-methoxyphenyl group at the 2-position and the methyl group at the 3-position would both tend to direct incoming electrophiles to the 5-position. Attack at the 4 and 6-positions would be less favored due to the formation of less stable intermediates. libretexts.org Conversion of the pyridine to its N-oxide can further activate the ring for electrophilic substitution, typically directing attack to the 4-position. gcwgandhinagar.comchemtube3d.com
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic attack on the pyridine ring generally occurs at the 2-, 4-, and 6-positions, as the electronegative nitrogen atom can stabilize the resulting anionic intermediate (a Meisenheimer-type complex). stackexchange.comquimicaorganica.org For this compound, the 2-position is blocked. The remaining susceptible positions are C4 and C6. The presence of the electron-donating 4-methoxyphenyl and methyl groups deactivates the ring towards nucleophilic attack compared to an unsubstituted or electron-deficient pyridine. However, if a good leaving group is present at the 4- or 6-position, substitution can occur. Reactions like the Chichibabin amination, which involves the direct substitution of a hydride ion, are classic examples of nucleophilic substitution on pyridines, typically at the 2-position, but can occur at the 4-position if both 2- and 6-positions are blocked. nih.govmdpi.com
| Reaction Type | Expected Reactivity | Favored Position(s) | Influencing Factors |
|---|---|---|---|
| Electrophilic Substitution | More reactive than pyridine | 5 | Electron-donating effects of 4-methoxyphenyl and methyl groups. |
| Nucleophilic Substitution | Less reactive than pyridine | 4, 6 (if a leaving group is present) | Electron-donating groups decrease electrophilicity of the ring carbons. |
Oxidative and Reductive Transformation Pathways
Oxidative Transformations:
The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, most commonly forming the corresponding N-oxide. scripps.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comyoutube.com The resulting N-oxide is a versatile intermediate. The oxygen atom increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, while also activating adjacent alkyl groups for other transformations. scripps.educhemtube3d.com For instance, the N-oxide can facilitate hydroxylation at the meta-position under specific organocatalytic conditions. acs.org
Reductive Transformations:
The pyridine ring can undergo reduction under various conditions. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or platinum oxide, can reduce the pyridine ring to the corresponding piperidine (B6355638). This process may require high pressure and temperature. A milder method for the reduction of pyridines involves the use of samarium diiodide in the presence of water, which has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org It's also possible to achieve partial reduction to a dihydropyridine. For instance, N-substituted pyridinium (B92312) salts can be reduced by reagents like sodium borohydride (B1222165) to yield 1,2- or 1,4-dihydropyridines. nih.gov The removal of an N-oxide group to regenerate the parent pyridine is a common reductive process, often accomplished with reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). youtube.com
| Transformation | Reagents | Product |
|---|---|---|
| N-Oxidation | H₂O₂/CH₃COOH, m-CPBA | This compound N-oxide |
| Ring Reduction (to Piperidine) | H₂/Pd/C, SmI₂/H₂O | 2-(4-Methoxyphenyl)-3-methylpiperidine |
| N-Oxide Reduction | PCl₃, PPh₃ | This compound |
Reaction Mechanism Elucidation through Kinetic and Isotopic Studies
While specific kinetic and isotopic studies on this compound are not extensively documented in the literature, the mechanisms of its reactions can be inferred from established principles of physical organic chemistry.
Kinetic Studies:
Kinetic studies are fundamental to determining reaction mechanisms. For instance, in a nucleophilic aromatic substitution reaction, the reaction rate's dependence on the concentration of the nucleophile can help distinguish between different mechanisms. A second-order rate law, first order in both the substrate and the nucleophile, is consistent with a bimolecular addition-elimination (SNAr) mechanism where the initial attack of the nucleophile is the rate-determining step. In some cases, particularly with pyridinium ions, the reaction can be second-order in the nucleophile, suggesting a mechanism where the breakdown of the intermediate is rate-limiting and catalyzed by a second molecule of the nucleophile. nih.gov Kinetic studies on the hydrolysis of benzenesulfonyl chlorides catalyzed by substituted pyridines have shown that substituent effects can be correlated using Hammett and Brønsted equations, providing insight into bond formation and cleavage in the transition state. rsc.org
Isotopic Labeling Studies:
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. For example, in studying electrophilic substitution, replacing a C-H bond with a C-D bond can reveal whether this bond is broken in the rate-determining step. If a significant kinetic isotope effect (KIE) is observed (kH/kD > 1), it implies C-H bond cleavage is part of the slow step. In many SEAr reactions, the initial attack of the electrophile is rate-determining, and thus a primary KIE is not observed. Isotopic labeling could also be used to follow the fate of the methoxy (B1213986) group or the pyridine nitrogen in complex rearrangements or metabolic studies.
Complexation and Coordination Chemistry with Metal Centers
The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a good Lewis base capable of coordinating to a wide variety of metal centers to form coordination complexes. nih.gov Pyridine and its derivatives are common ligands in inorganic and organometallic chemistry. digitellinc.com
The coordination ability of this compound is influenced by both electronic and steric factors. The electron-donating 4-methoxyphenyl and methyl groups increase the basicity of the nitrogen atom, potentially leading to stronger coordination to metal ions compared to unsubstituted pyridine. rsc.org However, the presence of the bulky 4-methoxyphenyl group at the 2-position and the methyl group at the 3-position can create steric hindrance around the nitrogen atom. This steric bulk may affect the geometry of the resulting complexes and could favor the formation of complexes with lower coordination numbers or with metals that can accommodate bulky ligands. acs.org
This compound is expected to act as a monodentate ligand, binding to metal ions through the pyridine nitrogen. It could form complexes with a range of transition metals such as palladium(II), platinum(II), nickel(II), copper(II), and ruthenium(II). acs.orgacs.org The properties of these complexes, including their stability, color, and catalytic activity, would be modulated by the electronic and steric nature of the this compound ligand. nih.gov
| Metal Ion | Potential Complex Geometry | Potential Applications |
|---|---|---|
| Pd(II), Pt(II) | Square Planar | Catalysis (e.g., cross-coupling reactions) |
| Ni(II) | Square Planar or Tetrahedral | Catalysis, magnetic materials |
| Cu(II) | Distorted Octahedral, Square Planar | Catalysis, bioinorganic chemistry |
| Ru(II) | Octahedral | Catalysis, photochemistry |
Radical Reactions and Photochemical Transformations
Radical Reactions:
The methyl group at the 3-position of the pyridine ring is susceptible to free-radical reactions, particularly halogenation. wikipedia.org In the presence of a radical initiator, such as dibenzoyl peroxide or AIBN, and a halogen source like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), the methyl group can be halogenated. This type of reaction proceeds via a free-radical chain mechanism. youtube.com The benzylic-like position of the methyl group, adjacent to the aromatic pyridine ring, makes the C-H bonds weaker and more susceptible to hydrogen atom abstraction by a radical. Such halogenated derivatives are useful synthetic intermediates for further functionalization. Additionally, pyridyl radicals can be generated from halopyridines via photoredox catalysis and used in C-C bond-forming reactions. nih.gov
Photochemical Transformations:
Aryl halides and aromatic N-oxides are known to be photochemically active. scripps.edutaylorfrancis.com Upon irradiation with UV light, this compound could potentially undergo a variety of transformations. For instance, if a halogen were present on the pyridine or phenyl ring, photochemical C-Hal bond cleavage could occur, leading to aryl radicals. rsc.org Pyridine N-oxides can undergo photochemical rearrangements. acs.org While specific photochemical studies on this compound are not widely reported, the presence of two aromatic rings and the heteroaromatic system suggests a rich potential for photochemical reactivity, including isomerization, cyclization, or reactions with other molecules. The development of photoredox catalysis has opened up new avenues for the functionalization of pyridines under mild, light-induced conditions. rsc.orgmdpi.com
Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl 3 Methylpyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(4-Methoxyphenyl)-3-methylpyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of all protons and carbons in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as singlets for the methyl and methoxy (B1213986) groups. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the 4-methoxyphenyl (B3050149) ring will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl group attached to the pyridine ring would resonate as a singlet around δ 2.3-2.5 ppm, while the methoxy protons would appear as a singlet around δ 3.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbon atoms of the pyridine ring are typically observed in the δ 120-150 ppm range. The carbons of the phenyl ring will also resonate in the aromatic region, with the carbon attached to the methoxy group appearing significantly upfield due to shielding effects. The methyl carbon signal is expected around δ 18-22 ppm, and the methoxy carbon signal around δ 55 ppm.
Detailed analysis of coupling constants in ¹H NMR and advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the connectivity and spatial relationships between protons and carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine H-4 | 7.2-7.4 | 135-138 |
| Pyridine H-5 | 7.0-7.2 | 121-123 |
| Pyridine H-6 | 8.4-8.6 | 147-149 |
| Phenyl H-2', H-6' | 7.4-7.6 (d) | 128-130 |
| Phenyl H-3', H-5' | 6.9-7.1 (d) | 113-115 |
| 3-Methyl (CH₃) | 2.3-2.5 (s) | 18-22 |
| 4-Methoxy (OCH₃) | 3.8-3.9 (s) | 55-56 |
| Pyridine C-2 | - | 158-160 |
| Pyridine C-3 | - | 132-134 |
| Phenyl C-1' | - | 130-132 |
Note: These are predicted values and may vary based on solvent and experimental conditions. (s) = singlet, (d) = doublet.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and providing a unique molecular fingerprint for this compound.
IR Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are found just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the aromatic rings (both pyridine and phenyl) are expected in the 1400-1600 cm⁻¹ region.
C-O stretching: A strong absorption corresponding to the aryl-alkyl ether linkage of the methoxy group is anticipated around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Fingerprint Region: The region below 1000 cm⁻¹ contains complex vibrations, including out-of-plane C-H bending, which are highly characteristic of the substitution pattern of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations, which might be weak in the IR spectrum, are often strong in Raman, making it a valuable tool for a complete vibrational analysis.
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) and Assignments
| Vibrational Mode | **Predicted IR Frequency (cm⁻¹) ** | **Predicted Raman Frequency (cm⁻¹) ** |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |
| C=C/C=N Ring Stretch | 1610, 1580, 1500, 1450 | 1610, 1580, 1500 |
| Asymmetric C-O-C Stretch | ~1250 (strong) | Weak |
| Symmetric C-O-C Stretch | ~1030 | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which confirms its elemental composition. The calculated exact mass for the protonated molecule [C₁₃H₁₃NO + H]⁺ is a key identifier.
Precise Mass Determination: The chemical formula for this compound is C₁₃H₁₃NO. The theoretical monoisotopic mass of the protonated ion [M+H]⁺ can be calculated with high precision.
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) reveals the fragmentation pathways. Key fragmentation patterns would likely involve:
Loss of a methyl radical (•CH₃) from the methoxy group.
Loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methoxy group.
Cleavage of the C-C bond between the pyridine and phenyl rings, leading to characteristic ions for each ring system.
Loss of the entire methoxy group (•OCH₃).
Interactive Data Table: HRMS Data and Predicted Fragmentation
| Ion | Chemical Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₄NO⁺ | 199.1075 | Protonated molecular ion |
| [M-CH₃]⁺ | C₁₂H₁₀NO⁺ | 184.0840 | Loss of a methyl radical |
| [M-OCH₃]⁺ | C₁₂H₁₀N⁺ | 168.0813 | Loss of a methoxy radical |
| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0497 | 4-methoxyphenyl cation |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Molecular Structure: The crystal structure would confirm the connectivity of the atoms and reveal the dihedral angle between the planes of the pyridine and the 4-methoxyphenyl rings. This angle is a result of steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyridine ring, balanced by the electronic effects of conjugation.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules that can rotate plane-polarized light. The molecule this compound is achiral. It does not possess any stereogenic centers (chiral carbons) or elements of planar or axial chirality, and it is superimposable on its mirror image. Therefore, it will not exhibit any optical activity, and CD/ORD spectroscopy is not applicable for its analysis.
UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Electronic Transitions: The conjugated system, which extends across both the pyridine and phenyl rings, gives rise to intense π → π* transitions. These are typically observed in the ultraviolet region. The presence of the nitrogen atom with its lone pair of electrons also allows for lower energy n → π* transitions. libretexts.org These transitions are generally much weaker in intensity compared to the π → π* transitions.
Substituent Effects:
The electron-donating methoxy group (-OCH₃) on the phenyl ring acts as an auxochrome, typically causing a bathochromic (red) shift in the π → π* absorption bands, moving them to longer wavelengths.
The methyl group (-CH₃) has a weaker electron-donating effect.
The solvent polarity can also influence the position of the absorption bands; n → π* transitions often show a hypsochromic (blue) shift in polar solvents. researchgate.net
Interactive Data Table: Predicted UV-Vis Absorption and Electronic Transitions
| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Notes |
|---|---|---|---|
| ~260-280 | High | π → π* | Associated with the extended conjugated system. |
Note: These are estimated values. Actual λₘₐₓ and ε values are dependent on the solvent and experimental conditions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-methoxyphenyl)pyridine |
| 3-methylpyridine |
| 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine |
| Carbon tetrachloride |
Theoretical and Computational Studies of 2 4 Methoxyphenyl 3 Methylpyridine
Ab Initio and Semiempirical Methods for Molecular Properties
Ab initio and semiempirical methods are alternative computational approaches to determine molecular properties. Ab initio methods are based on first principles without the use of experimental data, while semiempirical methods incorporate some experimental parameters to simplify calculations, making them faster for large molecules. These methods can be used to calculate a variety of properties, including thermodynamic stability and electronic characteristics. While these techniques are broadly applied in chemistry, specific studies deploying them to analyze the molecular properties of 2-(4-Methoxyphenyl)-3-methylpyridine have not been reported.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful tools for studying the movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational landscape—the various shapes the molecule can adopt—and how it interacts with other molecules, including solvents or biological targets. This is particularly relevant for understanding noncovalent interactions like π-π stacking. acs.org Such simulations provide a dynamic picture of molecular behavior that static calculations cannot. acs.org Despite the utility of MD, there are no published simulations focused on the conformational analysis or intermolecular interactions of this compound.
Reaction Pathway Modeling, Transition State Analysis, and Energy Profiles
Understanding how a molecule is formed or how it reacts is crucial for chemical synthesis and applications. Computational methods can model reaction pathways, identify the high-energy transition states, and calculate the energy profiles of chemical reactions. This type of analysis for this compound would illuminate its reactivity and potential synthetic routes. For instance, studies on other heterocyclic systems have used computational approaches to explore the mechanisms of cycloaddition reactions. mdpi.com However, specific research modeling the reaction pathways involving this compound is not available.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is widely used to predict spectroscopic data, which aids in the identification and characterization of compounds. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. For example, the GIAO method is commonly used for calculating NMR shifts. researchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecular structure. While this is a standard procedure for characterizing new compounds, published studies with predicted spectroscopic parameters for this compound are not found.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap, for instance, can indicate the chemical stability of a molecule. mdpi.comniscair.res.in These descriptors are routinely calculated using DFT to predict how a molecule will behave in chemical reactions. Despite their importance, a detailed analysis of the quantum chemical descriptors and reactivity indices for this compound has not been documented in scientific literature.
Advanced Applications of 2 4 Methoxyphenyl 3 Methylpyridine and Its Analogs in Chemical Sciences
Role in Catalysis and Ligand Design for Metal Complexes and Organocatalysis
The utility of pyridine-based molecules as ligands in transition metal catalysis is well-established. The nitrogen atom of the pyridine (B92270) ring serves as an excellent coordination site for a wide array of metal centers, and modifications to the pyridine backbone allow for fine-tuning of the ligand's electronic and steric environment. Analogs of 2-(4-methoxyphenyl)-3-methylpyridine, particularly those belonging to the broader class of substituted pyridyl and bipyridyl compounds, are instrumental in the design of novel catalysts.
Researchers have successfully mined large, structurally diverse libraries of nitrogen-heterocycles, similar to those found in pharmaceutical collections, to discover new core structures for ligands in nickel-catalyzed cross-coupling reactions. nih.gov This approach has identified promising motifs like pyridyl-2-carboxamidines, which have shown superior performance compared to standard ligands such as 4,4'-dimethoxy-2,2'-bipyridine (B102126) in certain reactions. nih.gov The synthesis of these amidine ligands is often straightforward, proceeding from readily available 2-cyanopyridines. nih.gov
Furthermore, substituted diimines with a bipyridine-type backbone, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, readily coordinate to metals like Copper(I) and Silver(I). mdpi.com These ligands can form dimeric structures in the presence of bridging co-ligands like bis(diphenylphosphine)methane, creating complex coordination spheres that influence catalytic activity. mdpi.com Ruthenium(II) polypyridyl complexes featuring co-ligands like diphenyl-(2-pyridyl)-phosphine have also been investigated for their catalytic potential, demonstrating the versatility of the pyridyl moiety in constructing sophisticated catalytic systems. researchgate.net
The catalytic activity is not limited to transition metal complexes. Cobalt(II) has been shown to catalyze the cyclization of isonicotinoyl-N-phenyl hydrazine (B178648) carbothioamide, indicating that even simple metal ions can facilitate complex organic transformations involving pyridine derivatives. nih.gov Schiff base ligands derived from substituted pyridines and aldehydes, such as 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, are also recognized for their crucial role in catalysis and organic synthesis. nih.gov
Table 1: Examples of Pyridine-Type Ligands and Their Catalytic Applications
| Ligand Type | Metal Center(s) | Catalytic Application / Observation | Reference |
|---|---|---|---|
| Pyridyl-2-carboxamidines | Nickel | Improved yields in cross-coupling reactions | nih.gov |
| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | Copper(I), Silver(I) | Formation of dimeric complexes with bridging phosphines | mdpi.com |
| Diphenyl-(2-pyridyl)-phosphine | Ruthenium(II) | Formation of polypyridyl complexes for catalysis | researchgate.net |
| Isonicotinoyl-N-phenyl hydrazine carbothioamide | Cobalt(II) | Catalyzed cyclization to form 1,3,4-oxadiazole | nih.gov |
| Schiff base (from 5-nitropyridine-2-amine) | Copper(II), Zinc(II) | General applications in catalysis and organic synthesis | nih.gov |
Building Blocks in the Synthesis of Complex Organic Molecules
Methoxy- and methyl-substituted pyridines are valuable intermediates, or building blocks, for the construction of more complex and often biologically active molecules. Their pre-installed functional groups provide synthetic handles for further elaboration.
A notable example is the synthesis of 4-methoxy-2,3,5-trimethylpyridine, described as an important building block for preparing compounds with gastric-acid inhibiting properties. nih.gov Its synthesis involves a multi-step sequence starting from the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, ultimately yielding the target pyridine through selective hydrogenolysis and methoxide (B1231860) substitution. nih.gov Similarly, (4-Methoxy-3-methylpyridin-2-yl)methanol is classified as a heterocyclic building block, available for use in further synthetic endeavors. bldpharm.com
The structural framework of this compound is analogous to the diarylquinoline system. The synthesis of 2,4-diarylquinolines, which are known to possess a range of biological activities, often employs substituted anilines and benzaldehydes. For instance, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. mdpi.com This highlights how the core components of this compound (a methoxyphenyl group and a methyl-substituted N-heterocycle) are integral to the synthesis of complex heterocyclic systems. mdpi.com
Moreover, more elaborate pyridine-based structures, such as the ditopic terpyridine ligand 4′-(3,5-dimethoxy-4-propargyloxyphenyl)-2,2′:6′,2″-terpyridine, are prepared to serve as platforms for building functional materials by leveraging the coordination capabilities of both the terpyridine unit and the appended alkyne group. mdpi.com
Precursors in Materials Science and Polymer Chemistry
The unique electronic and photophysical properties of pyridine derivatives make them attractive precursors for advanced materials and polymers. Their incorporation into larger macromolecular structures can impart desirable characteristics such as luminescence, conductivity, and responsiveness to external stimuli.
Analogs of this compound are key components in the development of functional materials. For example, 2,1,3-benzothiadiazole (B189464) (BTD), an electron-deficient heterocycle, is a widely used building block in conjugated polymers for applications in materials science, including solar cells. nih.gov When functionalized, these BTD derivatives serve as versatile scaffolds for new materials.
The synthesis of luminescent liquid crystalline compounds has been achieved using a pyridine core. researchgate.net These materials, which can exhibit nematic or columnar phases, have potential applications in electronic devices like transistors, solar cells, and photovoltaic devices. researchgate.net The specific mesophase formation is influenced by the nature and position of substituents on the pyridine ring. researchgate.net
In the realm of polymer chemistry, terpyridine-containing ligands have been used to create alkynylplatinum(II) conjugated polymers. oaepublish.com These metallopolymers exhibit unique photophysical properties, including dual emissive features arising from both the polymer backbone and the platinum(II) pendants. oaepublish.com The synthesis of such polymers demonstrates how pyridine-based precursors can be integrated into complex macromolecular architectures for applications in sensing and light-emitting materials. oaepublish.com The construction of functional materials is also the goal for newly synthesized ditopic terpyridine ligands, which are designed to coordinate with various metal fragments. mdpi.com
Photophysical Properties and Optoelectronic Applications
The combination of the pyridine ring with aromatic substituents like the methoxyphenyl group often leads to molecules with interesting photophysical properties, including strong luminescence. These characteristics are highly sought after for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.
Research into pyridine-containing structures has yielded a variety of luminescent compounds. For instance, bent-shaped mesogens with a central pyridine core have been synthesized and shown to be luminescent. researchgate.net Similarly, a terpyridyl-diphenylacetylene hybrid fluorophore was synthesized and found to display bright blue emission with an exceptionally high fluorescence quantum yield for its class. rsc.org Theoretical calculations revealed that this fluorescence involves intramolecular charge transfer from the diphenylacetylene (B1204595) moiety to the terpyridine group. rsc.org
Metal complexes incorporating these ligands often exhibit unique luminescent properties. Two new iridium(III) complexes containing styrene-modified 2-phenylpyridine (B120327) ligands were synthesized and shown to be green-emitting phosphors with good thermal stability, making them suitable for optoelectronic applications. rsc.org The coordination of metals can also modulate the emission properties of the ligands. While the free terpyridine-diphenylacetylene ligand is highly emissive, its Fe(II) and Ru(II) complexes were non-emissive, whereas its Zn(II) and Cd(II) complexes displayed significant green emission. rsc.org
Alkynylplatinum(II) terpyridine-containing conjugated polymers are another class of materials with interesting photophysical behavior. These polymers can be dual-emissive, with one emission band originating from the conjugated polymer backbone and a second, lower-energy phosphorescence from metal-metal-to-ligand charge transfer (³MMLCT) excited states involving the platinum(II) centers. oaepublish.com
Table 2: Photophysical Data for Selected Pyridine-Based Compounds and Complexes
| Compound / Complex | Emission Color | Key Photophysical Feature | Potential Application | Reference |
|---|---|---|---|---|
| Terpyridyl-diphenylacetylene hybrid (L) | Blue | High fluorescence quantum yield via ICT | Fluorophore | rsc.org |
| ZnL₂₂ | Green | Intra-ligand charge transfer emission | Emitter | rsc.org |
| CdL₂₂ | Green | Intra-ligand charge transfer emission | Emitter | rsc.org |
| Ir(ppy-VB)₂(acac) | Green | Phosphorescence | OLEDs | rsc.org |
| Alkynylplatinum(II) terpyridine polymers | Blue & Red/NIR | Dual emission (fluorescence and phosphorescence) | Sensing Materials | oaepublish.com |
Applications in Analytical Chemistry and Sensor Development
The ability of the pyridine nitrogen to coordinate with metal ions, coupled with the potential for fluorescence, makes pyridine derivatives excellent candidates for the development of chemical sensors. These sensors can detect the presence of specific analytes, often metal cations, through a measurable change in an optical signal, such as fluorescence quenching or enhancement.
A fluorescent sensor for the detection of Cobalt(II) ions was developed based on a methoxyphenylcycl[3.2.2]azine derivative (MPC). researchgate.net This sensor demonstrated high selectivity and sensitivity towards Co²⁺, with its fluorescence intensity varying in response to the ion's concentration. The detection limit was found to be in the millimolar range, and the sensor was successfully applied to determine Co²⁺ in pharmaceutical samples. researchgate.net
The broader family of Schiff base ligands, which can be readily synthesized from pyridine-containing amines, has a wide range of applications in analytical fields. nih.gov Their ability to form stable complexes with various metal ions is a key feature that is exploited in the design of new analytical methods and sensing platforms. nih.gov The coordination of the diimine site of ligands like 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine to metal ions results in spectroscopic changes that can be harnessed for analytical purposes. mdpi.com
Synthesis and Structure Reactivity Relationships of Functionalized Derivatives and Analogs
Systematic Modification of the Pyridine (B92270) Core and Methoxyphenyl Moiety
The functionalization of the 2-(4-methoxyphenyl)-3-methylpyridine structure is achieved through various synthetic methodologies that allow for precise alterations. Cross-coupling reactions are fundamental to this process. The Suzuki-Miyaura cross-coupling, for instance, is a powerful tool for forming the core biaryl linkage by reacting a pyridine-based boronic acid or ester with a substituted halobenzene, or vice versa. anr.fr This method's tolerance for a wide range of functional groups enables the synthesis of a diverse library of analogs.
Modifications to the pyridine core often involve introducing substituents that can modulate the electronic properties or provide handles for further reactions. This can include the introduction of halogens, cyano groups, or additional alkyl groups. acs.org For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) derivatives, which are then coupled with substituted phenylboronic acids, demonstrates a common strategy for building complex pyridine analogs. anr.fr Similarly, the methoxyphenyl moiety can be readily exchanged for other substituted phenyl rings, such as those bearing chloro, trifluoromethyl, or nitro groups, to systematically probe structure-activity relationships. anr.fr
Further derivatization can be achieved through reactions on the pyridine nitrogen, such as oxidation to form pyridine-N-oxides. These N-oxides serve as versatile intermediates, for example, in the preparation of 2-chloromethyl derivatives which can then be used in condensation reactions to build larger molecular structures. acs.org A patent describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, which is an important intermediate for more complex pharmaceutical compounds. sigmaaldrich.com
A summary of representative functionalized derivatives based on a 2-phenylpyridine (B120327) core is provided in the table below, illustrating the yields and physical properties of these analogs.
Table 1: Synthesis and Properties of Functionalized 2-Phenylpyridine Derivatives
| Compound ID | Substituent on Phenyl Ring | Substituent on Pyridine Ring | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5d | 2-methoxyphenyl | 3-chloro-5-(trifluoromethyl) | 80.3% | 151.3–154.2 |
| 5f | 4-chloro-2-methylphenyl | 3-chloro-5-(trifluoromethyl) | 80.2% | 199.2–201.7 |
Data sourced from a study on the synthesis of 2-phenylpyridine derivatives. anr.fr
Stereochemical Aspects and Chiral Derivatization
The introduction of chirality into the this compound framework is primarily centered on the concept of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C-C bond connecting the pyridine and phenyl rings. researchgate.net For rotation to be sufficiently restricted to allow for the isolation of stable atropisomers at room temperature, bulky substituents are typically required at the positions ortho to the biaryl axis (i.e., the 3-position of the pyridine and the 2- and 6-positions of the phenyl ring).
A key strategy for the enantioselective synthesis of such chiral biaryls is the "central-to-axial chirality conversion". anr.frnih.gov This approach involves creating a stereocenter in a non-aromatic precursor, which then transfers its chirality to the stereogenic axis during a subsequent aromatization step. anr.frnih.gov For instance, an enantioselective organocatalyzed reaction can be used to form a chiral 1,4-dihydropyridine (B1200194) intermediate, which is then oxidized to yield an atropisomeric 4-arylpyridine. anr.frnih.gov
Another approach involves the use of a chiral auxiliary. For example, a sulfinyl substituent placed adjacent to the aryl-aryl bond can induce a preference for one of two axial conformations. acs.org In highly substituted systems, this can lead to atropisomers that can be separated, while in less hindered cases, a dynamic equilibrium is established with a significant excess of one conformer. acs.org This method allows for the dynamic thermodynamic resolution of atropisomers. acs.org Palladium-catalyzed reactions that facilitate a point-to-axial chirality transfer have also been reported as an effective method for producing atropisomers with high stereospecificity. nih.gov
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound and its analogs are heavily influenced by the nature and position of substituents on both aromatic rings. These properties are crucial as they govern the molecule's reactivity, conformation, and interactions with biological targets. researchgate.netmdpi.com
Steric Effects: The methyl group at the 3-position of the pyridine ring introduces steric hindrance that influences the rotational barrier around the C-C biaryl bond. The size of substituents ortho to this bond is the primary determinant of atropisomeric stability. mdpi.com The steric properties of various heteroaryl substituents have been computationally cataloged in the HeteroAryl Descriptors (HArD) database, which provides quantitative measures like buried volume and Sterimol parameters. nih.gov These descriptors are essential for establishing quantitative structure-activity relationships (QSAR) by correlating molecular shape and size with chemical reactivity and biological activity. nih.gov In catalytic applications involving related structures, steric hindrance has been shown to be a crucial factor in determining selectivity. mdpi.com
The following table presents key descriptors used to quantify the electronic and steric properties of substituents.
Table 2: Descriptors for Electronic and Steric Properties of Substituents
| Descriptor Type | Descriptor Name | Property Measured | Relevance |
|---|---|---|---|
| Electronic | Hammett Constants (σ) | Electron-donating/withdrawing ability of a substituent on an aromatic ring. | Predicts reaction rates and equilibria. |
| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to electronic transitions and reactivity. |
| Steric | Buried Volume (%Vbur) | The percentage of a sphere around a metal center occupied by a ligand. | Quantifies steric bulk in coordination chemistry. |
| Steric | Sterimol Parameters (L, B1, B5) | A set of parameters that describe the length and width of a substituent. | Provides a multi-dimensional measure of steric hindrance. |
This table is based on concepts from computational chemistry and physical organic chemistry. nih.gov
Novel Synthetic Routes to Diverse Analogous Structures
The development of novel synthetic routes allows for the creation of a wider range of analogs of this compound with improved efficiency and functional group tolerance. While classical methods like Suzuki coupling are robust, new cascade and multi-component reactions offer more streamlined pathways. anr.fr
One innovative method involves a cascade reaction that begins with a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. nih.govorganic-chemistry.org The resulting 3-azatriene intermediate undergoes a thermal electrocyclization and subsequent aerobic oxidation to furnish a highly substituted pyridine. nih.govorganic-chemistry.org This modular approach allows for the assembly of complex pyridine cores from readily available starting materials under mild conditions. nih.govorganic-chemistry.org
Another strategy involves the functionalization of pyridine-N-oxides. For instance, a facile arylation, alkenylation, or alkylation of 2-halopyridine N-oxides can be achieved using various Grignard reagents. acs.org This represents an efficient C-H bond functionalization. The resulting substituted N-oxides can then be deoxygenated or undergo further transformations. The regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides can also yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can be aromatized to produce substituted pyridines. acs.orgsigmaaldrich.com
The synthesis of key intermediates, such as 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine-N-oxide, showcases multi-step sequences that build complexity systematically. acs.org These routes often involve initial N-oxidation of a substituted picoline, followed by chlorination and further modifications, ultimately leading to versatile building blocks for larger, more complex molecules. acs.orgacs.org
Emerging Research Directions and Future Outlook for 2 4 Methoxyphenyl 3 Methylpyridine
Development of Highly Efficient and Selective Synthetic Strategies
The construction of the aryl-pyridine bond is central to synthesizing 2-(4-Methoxyphenyl)-3-methylpyridine. Modern organic chemistry offers several powerful methods, with palladium-catalyzed cross-coupling reactions being the most prominent.
The Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and efficient method for forming carbon-carbon bonds between aromatic rings. researchgate.netnih.gov This reaction would likely be the preferred route for synthesizing this compound, typically involving the coupling of a halopyridine with an arylboronic acid. A plausible synthetic route would involve the reaction of 2-chloro- or 2-bromo-3-methylpyridine (B184072) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. Researchers have successfully used various palladium catalysts, such as Pd(dppf)Cl2 and Pd(PPh3)4, for coupling on pyridine (B92270) rings. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing yield and minimizing side reactions. nih.gov
Other synthetic strategies for creating substituted pyridines include multi-component reactions, which can construct the pyridine core from simpler acyclic precursors in a single step, offering a high degree of substitution. illinois.educhemistryviews.org For instance, a [3 + 2 + 1] annulation of aryl methyl ketoxime acetates has been developed for the synthesis of 2-methylpyridines. rsc.orgnih.gov While more complex, these methods could be adapted to build the target scaffold directly.
Table 1: Illustrative Conditions for Suzuki-Miyaura Synthesis of 2-Arylpyridines
| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65 | 73% | nih.gov |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenyl (B3050149) boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 35% | nih.gov |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 81% | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98% (mixture) | nih.gov |
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of this compound is dictated by its constituent parts: the pyridine ring and the methoxyphenyl substituent. The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly if further activated with electron-withdrawing groups. mdpi.comnih.gov While the target molecule lacks strong activation, the nitrogen atom makes the C2 and C4 positions susceptible to attack. mdpi.com Future research could explore SNAr reactions under forcing conditions or after N-oxidation of the pyridine ring, which significantly increases the reactivity of adjacent positions. nih.gov
Conversely, the methyl group at the 3-position and the electron-rich methoxyphenyl ring are sites for electrophilic or radical attack. The methyl group on a pyridine ring can be acidic and participate in condensation reactions. mdpi.comnih.gov Research into the condensation of 2-methyl-3-nitropyridines with aldehydes demonstrates a pathway to form more complex styryl derivatives, a transformation that could potentially be applied to this compound under appropriate conditions. nih.gov
Modern synthetic methods like C-H activation could unlock novel transformations. Exploring direct functionalization of the C-H bonds on either the pyridine or the phenyl ring would provide an atom-economical way to build more complex derivatives without pre-functionalized starting materials.
Integration of Advanced Computational and Experimental Methodologies
A synergistic approach combining computational modeling and advanced experimental techniques is essential for deeply understanding the properties of this compound.
Experimental Techniques: High-resolution NMR spectroscopy (¹H, ¹³C) and mass spectrometry are fundamental for structural confirmation. researchgate.net For a more detailed solid-state analysis, single-crystal X-ray diffraction would provide definitive information on the crystal packing and intermolecular interactions, such as hydrogen bonds or π–π stacking. nih.gov Hirshfeld surface analysis can be used in conjunction with X-ray data to quantify these intermolecular contacts. researchgate.net The combination of these experimental techniques with DFT provides a comprehensive picture of the molecule's properties. bohrium.comresearchgate.net
Table 2: Summary of Advanced Methodologies and Their Applications
| Methodology | Application | Information Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Calculation | Geometry optimization, FMO energies, MEP, reactivity descriptors | bohrium.comresearchgate.net |
| X-ray Crystallography | Solid-State Structure Determination | Bond lengths/angles, crystal packing, intermolecular interactions | nih.gov |
| NMR Spectroscopy | Solution Structure & Dynamics | Chemical shifts, coupling constants, molecular conformation in solution | researchgate.netresearchgate.net |
| Hirshfeld Surface Analysis | Intermolecular Interaction Analysis | Visualization and quantification of non-covalent interactions in the crystal | researchgate.net |
Discovery of Novel Non-Biological Applications
While pyridine scaffolds are prevalent in pharmaceuticals, their non-biological applications in materials science and catalysis are rapidly expanding. nih.govalfachemic.com The 2-phenylpyridine (B120327) framework, in particular, is a classic cyclometalating ligand used in the development of highly fluorescent metal complexes for organic light-emitting diodes (OLEDs). wikipedia.org The reaction of 2-phenylpyridine with iridium trichloride (B1173362), for example, leads to highly emissive Ir(III) complexes. wikipedia.org By analogy, this compound could serve as a valuable ligand. The methoxy (B1213986) and methyl substituents would modulate the electronic properties (e.g., the HOMO/LUMO levels) of the resulting metal complex, thereby tuning its emission color and efficiency.
In catalysis, pyridine derivatives are widely used as ligands for transition metals due to the Lewis basic character of the nitrogen atom. alfachemic.comnih.gov Palladium complexes with pyridine ligands, for instance, have shown high efficiency as precatalysts in cross-coupling reactions like Suzuki-Miyaura and Heck. nih.gov The electronic properties of the pyridine ligand, influenced by substituents like the methoxy group, can have a significant effect on the catalytic activity of the metal center. nih.gov Therefore, this compound could be explored as a ligand in a wide range of catalytic transformations, including polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com
Design and Synthesis of Next-Generation Scaffolds for Advanced Materials or Catalysis
The this compound structure can be viewed as a fundamental building block for more complex, next-generation scaffolds. nih.govrsc.org By introducing additional functional groups, this simple biaryl system can be elaborated into advanced materials or sophisticated catalysts.
For Advanced Materials: One promising direction is the incorporation of this pyridine unit into polymer backbones. acs.org Pyridine-containing polymers are being investigated for applications such as proton exchange membranes (PEMs) in high-temperature fuel cells. acs.orgacs.org The basic nitrogen atom in the pyridine ring can interact with acids, facilitating proton transport. acs.org By creating polymers from monomers based on the this compound scaffold, new materials with tailored thermal stability, mechanical properties, and proton conductivity could be developed. acs.org
For Catalysis: In the field of asymmetric catalysis, the development of novel chiral ligands is paramount. acs.orgacs.org The this compound scaffold could be rendered chiral by, for example, introducing atropisomerism through steric hindrance or by attaching a chiral auxiliary. Such chiral pyridine ligands have been successfully used in highly enantioselective reactions, including iridium-catalyzed C-H borylation. acs.orgacs.org Designing and synthesizing chiral analogues of this compound could provide new tools for chemists to create enantiomerically pure molecules.
Q & A
What are the recommended synthetic routes for 2-(4-Methoxyphenyl)-3-methylpyridine, and how do reaction conditions influence yield and purity?
Methodological Answer:
A common approach involves oxidative cyclization of hydrazine intermediates, analogous to methods used for triazolopyridines. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature offers a green chemistry alternative to toxic oxidants like Cr(VI) salts, achieving yields up to 73% . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Oxidant selection : NaOCl minimizes hazardous waste compared to DDQ or Pb(OAc)₄ .
- Purification : Chromatography over alumina or silica gel ensures purity, as demonstrated in triazolopyridine syntheses .
How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?
Methodological Answer:
Contradictions often arise from solvent effects or tautomeric equilibria . To address this:
- Use X-ray crystallography (e.g., as in imidazo[4,5-b]pyridine structural validation ) to confirm solid-state configurations.
- Compare experimental NMR with DFT-calculated shifts to identify dominant conformers.
- Employ deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
While full toxicological data are unavailable, adopt precautions from structurally similar pyridines:
- PPE : Nitrile gloves (EN374 standard), lab coats, and P95 respirators for dust control .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Inert atmosphere (argon) and desiccants to prevent degradation .
What strategies are effective for isotopic labeling of the methoxyphenyl group for mechanistic studies?
Methodological Answer:
Adapt carbon-14 labeling techniques from aryl ethanol syntheses:
- Start with toluene-¹⁴C to introduce the label at the methoxyphenyl ring .
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the labeled aryl group to the pyridine core.
- Validate labeling efficiency via LC-MS or scintillation counting .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR (e.g., imidazo[4,5-b]pyridine assignments ) to verify substituent positions.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .
- X-ray Diffraction : Single-crystal analysis resolves ambiguities in regiochemistry .
How does the electronic nature of substituents on the pyridine ring affect reactivity in cross-coupling reactions?
Methodological Answer:
The methoxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution. For cross-coupling (e.g., Buchwald-Hartwig amination):
- Para-methoxy enhances conjugation, stabilizing transition states .
- Steric effects from the 3-methyl group may necessitate bulky ligands (e.g., XPhos) for Pd catalysis .
What are common impurities encountered during synthesis, and how can they be identified and removed?
Methodological Answer:
- Byproducts : Unreacted hydrazine intermediates or over-oxidized species.
- Detection : LC-MS (high-resolution) or TLC (silica, ethyl acetate/hexane).
- Removal : Flash chromatography (alumina plug ) or recrystallization from ethanol/water.
What computational methods can predict the photophysical properties of this compound for materials science applications?
Methodological Answer:
- TD-DFT : Simulate UV-Vis spectra (e.g., CAM-B3LYP/6-311+G(d,p)) to predict absorption maxima .
- Molecular Dynamics : Assess solvent effects on fluorescence quantum yield.
- Compare with experimental data from cyclometalated complexes (e.g., imidazo[4,5-b]pyridines ).
How should researchers handle and store this compound to ensure long-term stability?
Methodological Answer:
- Storage : -20°C under argon in amber vials to prevent photodegradation.
- Stability monitoring : Periodic HPLC analysis (every 6 months) to detect hydrolysis of the methoxy group .
What experimental approaches can elucidate the role of the methoxy group in biological activity assays?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-(4-hydroxyphenyl) or halogenated derivatives) .
- Demethylation studies : Use BBr₃ to convert methoxy to hydroxyl, then compare bioactivity .
- Molecular docking : Map interactions with target proteins (e.g., kinase binding pockets) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
